11-Hydroxy-N-n-propylnoraporphine
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Overview
Description
11-Hydroxy-N-propylnoraporphine is a synthetic compound belonging to the aporphine class of alkaloids It is structurally related to apomorphine and has been studied for its potential pharmacological properties, particularly its interactions with dopamine receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-N-propylnoraporphine typically involves multiple steps starting from thebaine. One of the key steps includes the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes. The synthesis also involves the use of boron tribromide for dehydroxylation and subsequent substitution reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting involves careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts. The overall yield of the synthesis from thebaine is relatively low, indicating the need for optimization in an industrial context .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-N-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group or other functional groups present in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aporphine derivatives.
Biology: The compound is used in research to understand its interactions with biological receptors, particularly dopamine receptors.
Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of related compounds
Mechanism of Action
The mechanism of action of 11-Hydroxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, particularly targeting the D2 receptor subtype. This interaction modulates the release of dopamine in the brain, influencing various neurological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways associated with dopamine receptors .
Comparison with Similar Compounds
Apomorphine: A well-known dopamine agonist with similar structural features.
N-n-propylnorapomorphine: Another derivative with potent dopaminergic activity.
2-Fluoro-11-hydroxy-N-propylnoraporphine: A fluorinated analog with potential therapeutic applications .
Uniqueness: 11-Hydroxy-N-propylnoraporphine is unique due to its specific hydroxylation pattern and its high affinity for dopamine receptors. This makes it a valuable compound for studying dopaminergic signaling and developing potential therapeutic agents .
Properties
CAS No. |
64781-19-7 |
---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3 |
InChI Key |
WZJSIHGOLMMBAL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
Synonyms |
11-hydroxy-N-(n-propyl)noraporphine 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydroiodide 11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer 11-hydroxy-N-n-propylnorapomorphine 11-hydroxy-N-n-propylnoraporphine 11-OH-NPa |
Origin of Product |
United States |
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